2-(3-Bromophenyl)pyrrolidine-2-carboxylic acid
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Overview
Description
2-(3-Bromophenyl)pyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound features a pyrrolidine ring substituted with a 3-bromophenyl group and a carboxylic acid group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and pyrrolidine.
Formation of Intermediate: The first step involves the condensation of 3-bromobenzaldehyde with pyrrolidine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Optimized Reaction Conditions: Control of temperature, pressure, and solvent systems to maximize efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
2-(3-Bromophenyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of novel therapeutic agents targeting various diseases.
Biological Studies: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: Utilized in the study of molecular interactions and mechanisms of action in biological systems.
Industrial Applications: Employed in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
2-(3-Bromophenyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
2-(3-Chlorophenyl)pyrrolidine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
2-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid: Contains a fluorine atom, which can influence the compound’s stability and interactions.
2-(3-Methylphenyl)pyrrolidine-2-carboxylic acid: The presence of a methyl group can affect the compound’s lipophilicity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological characteristics compared to its analogs.
Properties
Molecular Formula |
C11H12BrNO2 |
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Molecular Weight |
270.12 g/mol |
IUPAC Name |
2-(3-bromophenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H12BrNO2/c12-9-4-1-3-8(7-9)11(10(14)15)5-2-6-13-11/h1,3-4,7,13H,2,5-6H2,(H,14,15) |
InChI Key |
NBJAKOCXJPSXIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)(C2=CC(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
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